

Biological Activities of Imibenconazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

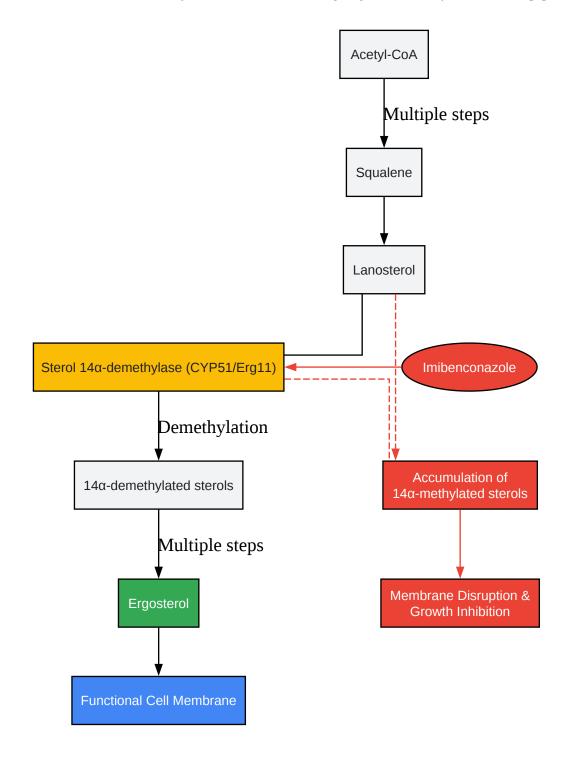
Imibenconazole is a triazole fungicide that effectively controls a broad spectrum of fungal diseases in various agricultural and horticultural crops.[1] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its primary mode of action is the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This technical guide provides an in-depth overview of the biological activities of **Imibenconazole**, including its mechanism of action, fungicidal spectrum, and the molecular basis of potential resistance. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Mechanism of Action: Inhibition of Sterol 14 α -Demethylase

The primary target of **Imibenconazole** is the fungal cytochrome P450 enzyme, sterol 14α -demethylase (also known as CYP51 or Erg11). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. Ergosterol is the fungal equivalent of cholesterol in mammals and plays a vital role in maintaining membrane fluidity, proper enzyme function, and overall cell structure.



Imibenconazole binds to the heme iron in the active site of the sterol 14α -demethylase enzyme, preventing it from catalyzing the removal of the 14α -methyl group from sterol precursors like lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic methylated sterol precursors. The altered membrane composition disrupts its normal function, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[1]





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Figure 1: Simplified pathway of ergosterol biosynthesis and the inhibitory action of **Imibenconazole**.

Antifungal Spectrum and Efficacy

Imibenconazole is effective against a wide range of fungal pathogens, including those responsible for diseases such as apple scab (Venturia inaequalis), powdery mildew, and various rusts. While specific quantitative efficacy data for **Imibenconazole** is not readily available in the public domain, the following tables provide examples of the types of data typically generated for azole fungicides against key pathogens. These values can vary depending on the specific fungal isolate, experimental conditions, and testing methodology.

Table 1: Example Antifungal Efficacy (EC₅₀) of Azole Fungicides Against Various Plant Pathogens

Fungal Species	Disease	Example Azole Fungicide	EC ₅₀ (µg/mL)	Reference
Venturia inaequalis	Apple Scab	Difenoconazole	0.05 - 1.46	[2]
Podosphaera leucotricha	Apple Powdery Mildew	Myclobutanil	0.01 - 0.5	Generic Data
Botrytis cinerea	Gray Mold	Fenpyrazamine	0.9	Generic Data

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in fungal growth or germination.

Table 2: Example Minimum Inhibitory Concentration (MIC) of Azole Fungicides

Fungal Species	Example Azole Fungicide	MIC Range (μg/mL)	Reference
Aspergillus fumigatus	Aspergillosis	Itraconazole	0.25 - 2.0
Candida albicans	Candidiasis	Fluconazole	0.25 - 64



MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Toxicological Profile

Imibenconazole exhibits low acute mammalian toxicity. The available toxicological data for **Imibenconazole** and its formulations are summarized below.

Table 3: Toxicological Data for Imibenconazole

Test Organism	Exposure Route	Endpoint	Value (mg/kg)	Reference
Rat	Oral	LD50	> 2800	[1]
Rat	Dermal	LD ₅₀	> 4000	[3]
Rainbow Trout (Oncorhynchus mykiss)	96-hour	LC50	Not Available	
Daphnia magna	48-hour	EC ₅₀	Not Available	_

LD₅₀ (Lethal Dose 50) is the dose of a substance that is lethal to 50% of a population of test animals. LC₅₀ (Lethal Concentration 50) is the concentration of a chemical in air or water that is expected to cause death in 50% of test animals. EC₅₀ (Effective Concentration 50) in ecotoxicology refers to the concentration of a substance that causes a 50% reduction in a non-lethal endpoint, such as immobility.

Molecular Basis of Resistance

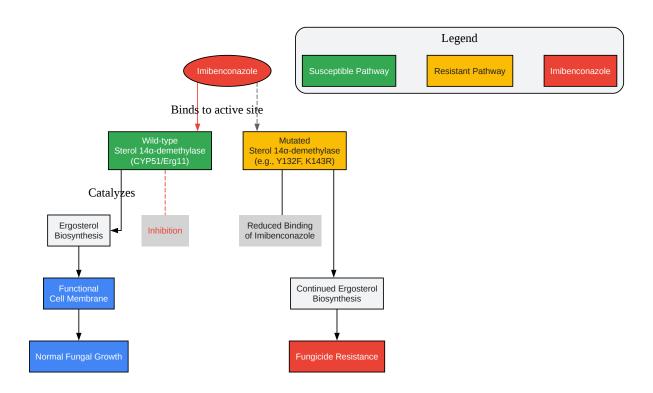
Resistance to azole fungicides, including potentially **Imibenconazole**, can develop in fungal populations through several mechanisms, primarily involving modifications to the target enzyme, sterol 14α -demethylase (Erg11/CYP51).

The most common resistance mechanisms include:



- Point mutations in the ERG11 gene: Single amino acid substitutions in the Erg11 protein can reduce the binding affinity of the fungicide to the enzyme's active site.[3][4][5][6][7][8]
- Overexpression of the ERG11 gene: An increase in the production of the target enzyme can overcome the inhibitory effect of the fungicide.
- Increased efflux pump activity: Fungal cells can actively pump the fungicide out of the cell, reducing its intracellular concentration.

Specific amino acid substitutions in the Erg11 protein have been identified in various fungal species that confer resistance to different azole fungicides. While specific mutations conferring resistance to **Imibenconazole** have not been detailed in publicly available literature, mutations in conserved regions of the ERG11 gene are likely to play a role.





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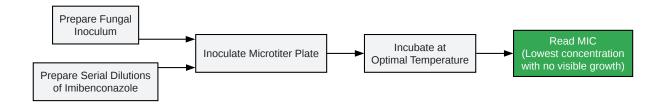
Figure 2: Logical diagram illustrating the molecular basis of azole resistance through target site modification.

Experimental Protocols

This section outlines generalized experimental protocols that can be adapted for the evaluation of **Imibenconazole**'s biological activities.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a fungicide against a specific fungal isolate.



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